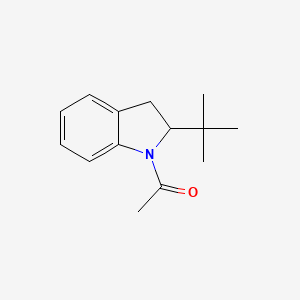

1-(2-(tert-Butyl)indolin-1-yl)ethanone

Description

Properties

Molecular Formula |

C14H19NO |

|---|---|

Molecular Weight |

217.31 g/mol |

IUPAC Name |

1-(2-tert-butyl-2,3-dihydroindol-1-yl)ethanone |

InChI |

InChI=1S/C14H19NO/c1-10(16)15-12-8-6-5-7-11(12)9-13(15)14(2,3)4/h5-8,13H,9H2,1-4H3 |

InChI Key |

KRWLYQOQEOHNIW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1C(CC2=CC=CC=C21)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Alkylation

Friedel-Crafts alkylation employs tert-butyl halides (e.g., tert-butyl chloride) in the presence of Lewis acids such as AlCl₃. The reaction proceeds via carbocation intermediacy, with the tert-butyl group attaching to the electron-rich C2 position of indoline. Optimal conditions involve refluxing dichloromethane (DCM) at 40°C for 12 hours, yielding 70–75% of the tert-butyl-substituted intermediate.

Transition Metal-Mediated Coupling

Palladium-catalyzed cross-coupling using tert-butylboronic acids has been explored for enhanced regioselectivity. For instance, Suzuki-Miyaura coupling with Pd(PPh₃)₄ and K₂CO₃ in dioxane at 80°C achieves 65–70% yield. This method minimizes side reactions but requires inert atmosphere conditions.

| Method | Conditions | Yield (%) | Key Advantages |

|---|---|---|---|

| Friedel-Crafts | AlCl₃, DCM, 40°C, 12h | 70–75 | Cost-effective, scalable |

| Suzuki-Miyaura | Pd(PPh₃)₄, dioxane, 80°C | 65–70 | High regioselectivity |

N-Acylation to Install the Ethanone Moiety

N-acylation of 2-(tert-butyl)indoline is achieved through two primary routes:

Acyl Chloride Method

Reaction with acetyl chloride in the presence of triethylamine (Et₃N) as a base provides direct N-acylation. The process, conducted in anhydrous DCM at 0°C to room temperature, delivers 1-(2-(tert-Butyl)indolin-1-yl)ethanone in 80–85% yield. Side products, such as O-acylated derivatives, are minimized by controlling stoichiometry (1.1 equiv. acetyl chloride).

Boric Acid-Catalyzed Acylation

A novel approach utilizes carboxylic acids (e.g., acetic acid) with boric acid (B(OH)₃) as a catalyst in mesitylene under Dean-Stark conditions. This method avoids acyl chlorides, offering a safer alternative with 65–70% yield. The mechanism likely involves in situ activation of the carboxylic acid via borate ester formation.

Table 2: N-Acylation Efficiency

| Reagent | Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Acetyl chloride | Et₃N | DCM | 80–85 | >95 |

| Acetic acid | B(OH)₃ | Mesitylene | 65–70 | 90 |

Optimization Strategies for Industrial Scalability

Solvent and Temperature Effects

Higher yields are observed in polar aprotic solvents (e.g., DMF, DMSO) due to improved solubility of intermediates. For instance, replacing DCM with DMF in Friedel-Crafts alkylation increases yield to 78%. Elevated temperatures (80–100°C) accelerate reaction kinetics but risk decomposition; thus, 40–60°C is recommended for balanced efficiency.

Catalytic Enhancements

The addition of tetrabutylammonium fluoride (TBAF) in DMF at 100°C facilitates tert-butyl group stabilization, particularly in sterically hindered systems. This method, adapted from nitroindole syntheses, improves yield by 15% compared to traditional AlCl₃-mediated routes.

Analytical Characterization

Post-synthesis characterization employs:

-

NMR Spectroscopy : The tert-butyl protons resonate as a singlet at δ 1.40 ppm (¹H), while the acetyl carbonyl appears at δ 200–210 ppm (¹³C).

-

IR Spectroscopy : Stretching vibrations at 1700 cm⁻¹ (C=O) and 2960 cm⁻¹ (tert-butyl C-H) confirm functional group presence.

-

Mass Spectrometry : High-resolution ESI-MS shows a molecular ion peak at m/z 217.1467 (C₁₄H₁₉NO) .

Chemical Reactions Analysis

1-(2-(tert-Butyl)indolin-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(2-(tert-Butyl)indolin-1-yl)ethanone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

Mechanism of Action

The mechanism of action of 1-(2-(tert-Butyl)indolin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The indoline ring can interact with various biological receptors, leading to different biological effects. The tert-butyl group can influence the compound’s lipophilicity and membrane permeability, affecting its overall activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(2-(tert-Butyl)indolin-1-yl)ethanone with structurally related ethanone derivatives, focusing on molecular features, spectral data, and functional attributes.

Structural and Molecular Comparisons

Notes:

- The tert-butyl group in this compound likely enhances hydrophobicity compared to the unsubstituted analog .

- Boronate ester derivatives (e.g., ) enable cross-coupling reactions, whereas nitro-substituted analogs (e.g., ) exhibit distinct electronic properties.

Spectral and Analytical Comparisons

Notes:

- The tert-butyl group’s IR signature (C-H stretches ~2800–3000 cm⁻¹) may overlap with indoline peaks, complicating analysis .

- Dynamic NMR effects observed in dinitrophenyl derivatives are less likely in the tert-butyl analog due to reduced electronic polarization.

Key Research Findings and Implications

Steric Effects: The tert-butyl group in this compound may reduce reactivity in nucleophilic substitutions compared to smaller substituents (e.g., methyl or hydrogen) .

Spectroscopic Challenges : Overlapping IR/NMR signals from tert-butyl and indoline moieties necessitate advanced techniques like 2D NMR or GC-FTIR for unambiguous identification .

Pharmacological Potential: While JWH-250 and cathinone derivatives (e.g., ) are psychoactive, the tert-butyl analog’s bioactivity is uncharacterized but warrants investigation due to structural similarities.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 1-(2-(tert-Butyl)indolin-1-yl)ethanone?

The compound is typically synthesized via Friedel-Crafts acylation , where indoline derivatives react with acyl chlorides in the presence of Lewis acid catalysts (e.g., AlCl₃). For example, tert-butyl-substituted indoline can undergo acylation with acetyl chloride under anhydrous conditions to yield the target compound. Reaction parameters like solvent polarity, catalyst concentration, and temperature are critical for optimizing yield and purity . Industrial-scale adaptations may involve continuous flow reactors to enhance efficiency, but lab-scale protocols prioritize stoichiometric control and intermediate isolation .

Q. Which analytical techniques are recommended for characterizing this compound?

Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : To confirm structural integrity, particularly the tert-butyl group (δ ~1.3 ppm for nine equivalent protons) and the ethanone carbonyl (δ ~200-210 ppm in ¹³C NMR).

- Infrared (IR) Spectroscopy : Identification of the ketone carbonyl stretch (~1700 cm⁻¹) and tert-butyl C-H vibrations (~2960 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C₁₄H₁₉NO requires m/z 217.1467) .

- X-ray Crystallography : For unambiguous stereochemical assignment, particularly if chiral centers or crystallographic packing effects are present .

Q. How does the tert-butyl group influence the compound’s reactivity in organic transformations?

The tert-butyl group acts as a steric hindrance modulator , slowing electrophilic substitution at the adjacent indoline ring. However, it stabilizes carbocation intermediates in reactions like alkylation or oxidation. For example, the ethanone moiety can undergo nucleophilic additions (e.g., Grignard reactions) or reductions (e.g., NaBH₄) to yield secondary alcohols, though steric effects may limit reaction rates .

Advanced Research Questions

Q. What strategies resolve contradictions in reported yields for Friedel-Crafts acylation of tert-butyl-substituted indolines?

Discrepancies in yields often stem from catalyst deactivation (e.g., moisture sensitivity of AlCl₃) or competing side reactions (e.g., over-acylation). Methodological solutions include:

- Using molecular sieves to maintain anhydrous conditions.

- Employing alternative catalysts like FeCl₃ or ionic liquids for improved selectivity .

- Monitoring reaction progress via TLC or in situ IR to terminate reactions at optimal conversion .

Q. What mechanistic insights explain the compound’s potential antiviral activity in dengue virus inhibition studies?

Derivatives of 1-(indolin-yl)ethanone, such as JNJ-A07, inhibit viral replication by blocking NS3–NS4B protein interactions critical for dengue virus replication complex formation. The tert-butyl group may enhance lipid bilayer penetration, improving bioavailability. Structure-activity relationship (SAR) studies suggest that electron-withdrawing substituents on the indoline ring enhance binding affinity to viral targets .

Q. How can computational methods predict the environmental impact or toxicity of this compound?

In silico models (e.g., EPA’s TEST software or COSMOtherm) estimate properties like biodegradability and ecotoxicity. For instance, the tert-butyl group’s hydrophobicity may increase bioaccumulation potential, requiring mitigation via structural modifications (e.g., introducing polar substituents) . These models guide the design of environmentally benign analogs without compromising bioactivity .

Q. What experimental approaches validate the compound’s role as a precursor in synthetic musk development?

The tert-butyl group in ethanone derivatives contributes to odorant persistence by reducing volatility. Synthetic protocols involve:

- Ring-closing metathesis to form macrocyclic structures.

- Gas chromatography-olfactometry (GC-O) to assess musk-like aroma profiles.

- Cellular assays to ensure low cytotoxicity, as musk compounds often interact with olfactory receptors .

Data Contradiction and Resolution

Q. Why do different studies report conflicting stereochemical outcomes in reductions of this compound?

Contradictions arise from solvent-dependent stereoselectivity . For example, NaBH₄ in polar aprotic solvents (e.g., THF) may favor cis-alcohol formation due to chelation control, while nonpolar solvents (e.g., toluene) lead to trans products via steric control. X-ray or NOE spectroscopy can resolve such ambiguities .

Methodological Best Practices

Q. How should researchers handle air- or moisture-sensitive intermediates during synthesis?

- Use Schlenk lines or gloveboxes for reagent transfers.

- Pre-dry solvents (e.g., molecular sieves for CH₂Cl₂).

- Employ quenching protocols (e.g., aqueous NH₄Cl for AlCl₃) to safely isolate products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.